molecular formula C26H28N2O4 B11302503 6,8-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,8-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11302503
M. Wt: 432.5 g/mol
InChI Key: OSMDPLIJPSJAPL-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno[2,3-c]pyrrole core, which is fused with a morpholine ring and various substituents. The presence of these functional groups makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the morpholine ring and other substituents. Common reagents used in these reactions include bromine, sodium nitrite, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,8-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole core, known for their diverse biological activities.

    Chromene Derivatives: Compounds with a chromene core, used in various chemical and biological applications.

    Pyrrole Derivatives: Compounds with a pyrrole core, explored for their potential therapeutic properties.

Uniqueness

6,8-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

6,8-dimethyl-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H28N2O4/c1-17-15-18(2)21-20(16-17)32-25-22(24(21)29)23(19-7-4-3-5-8-19)28(26(25)30)10-6-9-27-11-13-31-14-12-27/h3-5,7-8,15-16,23H,6,9-14H2,1-2H3

InChI Key

OSMDPLIJPSJAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=CC=C5)C

Origin of Product

United States

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